N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine
Description
N-[(4-Chloro-3-fluorophenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a benzyl group substituted with chlorine and fluorine at the 4- and 3-positions of the phenyl ring, respectively. The compound’s molecular formula is C₁₂H₁₄ClFN, with a molecular weight of 239.70 g/mol.
Properties
Molecular Formula |
C12H15ClFN |
|---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C12H15ClFN/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 |
InChI Key |
DTVMAYJCIQLHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzyl chloride and cyclopentylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-chloro-3-fluorobenzyl chloride is added dropwise to a solution of cyclopentylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms on the benzene ring are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with target proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine, highlighting differences in substituents, molecular properties, and applications:
Structural and Electronic Differences
- Halogen Substitution: The chloro-fluoro combination in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in . Methoxy and oxadiazole groups in introduce hydrogen-bonding capabilities, critical for receptor binding.
Ring Systems :
Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility :
- The hydrochloride salt form of improves aqueous solubility, a common strategy for enhancing bioavailability.
Biological Activity
N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 227.7 g/mol. Its structure features a cyclopentanamine core substituted with a 4-chloro-3-fluorophenyl group, which is critical for its biological activity.
This compound interacts with various biological targets, primarily through:
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, which can alter metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, diarylpentanoids with similar structural features have demonstrated activity against resistant strains of bacteria such as E. cloacae . The presence of halogen substituents is often correlated with enhanced antibacterial efficacy.
Anti-inflammatory Effects
The compound's structural characteristics suggest it may possess anti-inflammatory properties. Studies on related compounds have shown significant inhibition of nitric oxide (NO) production in macrophages, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained by SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances binding affinity to target receptors |
| Fluoro Group | Improves metabolic stability and bioavailability |
| Cyclopentanamine Core | Provides structural rigidity necessary for activity |
These modifications can significantly influence the compound's pharmacological profile.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of derivatives similar to this compound against various cancer cell lines. Results indicated that modifications in the phenyl ring could enhance cytotoxicity .
- DPP-IV Inhibition : Research into related compounds has highlighted their role as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in managing Type 2 diabetes mellitus (T2DM). The structural features of these compounds contribute to their inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
